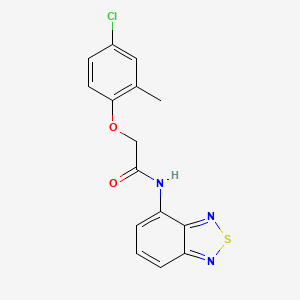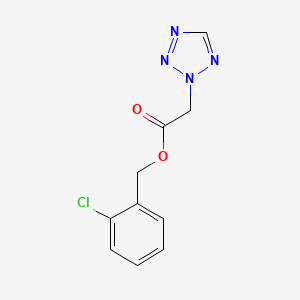![molecular formula C15H15BrN6O2 B5502295 5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)
5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including bromination, condensation, and coupling reactions. For instance, the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents involves successive brominations, condensation with amino-nicotinonitrile, and Suzuki coupling, highlighting the complexity and versatility of synthetic routes for such compounds (Ismail et al., 2004). Similarly, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate to produce furo[2,3-d]pyrimidine and furo[3,2-e]imidazo[1,2-c]pyrimidine carboxylates demonstrates the diversity of reactions applicable to these frameworks (Masevičius et al., 2009).
Molecular Structure Analysis
Molecular structure analyses often utilize techniques such as X-ray crystallography to elucidate the configurations of these compounds. For example, the crystal structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate provides insights into the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and its interactions within the crystal lattice (Deng et al., 2010).
Chemical Reactions and Properties
The chemical behavior of related compounds under various conditions reveals their reactive nature and potential for further functionalization. For instance, palladium-catalyzed cyclization of bromoacrylamides with isocyanides to produce 2,5-diimino-furans shows the versatility of these compounds in participating in novel chemical reactions (Jiang et al., 2014).
Scientific Research Applications
Antiprotozoal Agents
One significant application of compounds structurally related to 5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide is in the development of antiprotozoal agents. A study highlighted the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing strong DNA affinities and in vitro antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, synthesized through a series of reactions including brominations and Suzuki coupling, demonstrated excellent in vivo activity in a trypanosomal mouse model, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives has identified their potential as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized through various chemical reactions, were evaluated for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition. The structure-activity relationship analysis of these compounds helps understand their potential in therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity
Another application is found in the synthesis of thiazolo[5,4-d]pyrimidines with properties against various microbes. This research focused on synthesizing compounds with potential antimicrobial activity, showing promise against bacteria such as Staphylococcus aureus. The process involves a series of chemical reactions leading to the creation of compounds evaluated for their antimicrobial properties, demonstrating the versatility of these chemical structures in combating infections (El-Bayouki & Basyouni, 1988).
Synthetic Approaches and Molecular Design
The chemical synthesis and molecular design of compounds related to this compound provide insights into creating targeted therapies. Studies describe synthetic routes and reactions for constructing complex molecules with potential biological activities, emphasizing the importance of chemical synthesis in drug discovery and development processes (Cong-zhan, 2009).
properties
IUPAC Name |
5-bromo-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O2/c1-10-17-6-7-22(10)14-8-13(20-9-21-14)18-4-5-19-15(23)11-2-3-12(16)24-11/h2-3,6-9H,4-5H2,1H3,(H,19,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIATCTTVXERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)



![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)
![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)



![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)
